
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group, a methylamino group, and a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Ketone Formation: The amine is then reacted with a suitable ketone precursor to form the final product, 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one.
Hydrochloride Formation: The final product is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Used for the reduction step to improve efficiency.
Crystallization: Employed to purify the final product and obtain the monohydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of secondary amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: Formation of 1-(4-chlorophenyl)-2-(methylamino)butanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylphenyl)-2-(methylamino)butan-1-one
- 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one
- 1-(4-Methoxyphenyl)-2-(methylamino)butan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and pharmacological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
2749435-17-2 |
|---|---|
Molekularformel |
C11H15Cl2NO |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
InChI-Schlüssel |
OQMOMGIGLGWLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



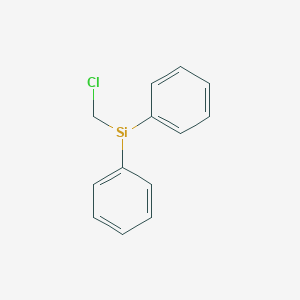
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)
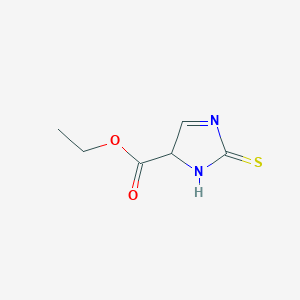
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12352157.png)
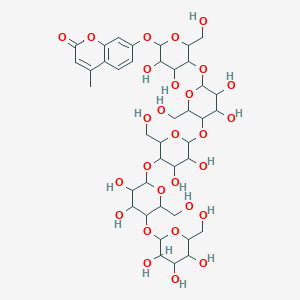
![3-[[3-[4-(Methanesulfonamido)phenyl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxymethyl]benzoic acid](/img/structure/B12352173.png)

![3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one](/img/structure/B12352196.png)
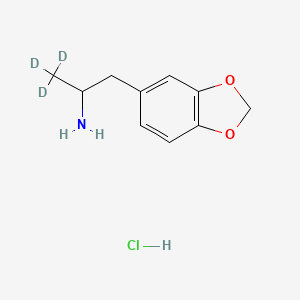

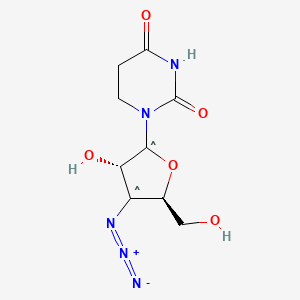
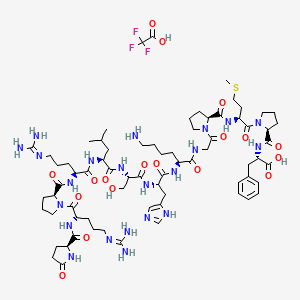
![1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12352227.png)
